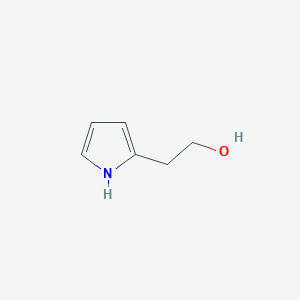

2-(1H-Pyrrol-2-yl)ethanol

Übersicht

Beschreibung

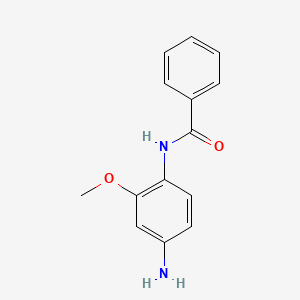

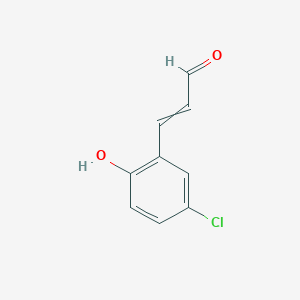

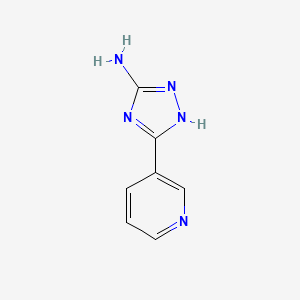

“2-(1H-pyrrol-2-yl)ethanol” is a chemical compound with the CAS Number: 22186-60-3 and a molecular weight of 111.14 . It is also known by its IUPAC Name as this compound . The compound is typically a yellow to brown liquid .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom in the molecule .

Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antibakterielle Mittel

Der Pyrrolrest ist ein häufiges Merkmal in vielen antibakteriellen Mitteln. 2-(1H-Pyrrol-2-yl)ethanol kann als Vorläufer bei der Synthese verschiedener antibakterieller Verbindungen dienen, die gegen eine Reihe von Bakterien und Pilzen wirksam sind. Seine Einarbeitung in Arzneimittelmoleküle kann die Penetration der Zellmembran verbessern und die Wirksamkeit der Arzneimittel steigern .

Landwirtschaft: Fungizide

Im Agrarsektor werden Pyrrolderivate zur Herstellung von Fungiziden verwendet, die Nutzpflanzen vor Pilzinfektionen schützen. Die strukturelle Flexibilität von this compound ermöglicht die Synthese von Verbindungen, die das Wachstum und die Vermehrung schädlicher Pilze stören können, wodurch die Sicherheit der Nutzpflanzen und die Lebensmittelsicherheit gewährleistet werden .

Materialwissenschaften: Leitfähige Polymere

Pyrrolbasierte Verbindungen sind für die Entwicklung leitfähiger Polymere von entscheidender Bedeutung. This compound kann polymerisiert oder copolymerisiert werden, um polymere Materialien mit elektrischer Leitfähigkeit zu bilden. Diese Materialien finden Anwendung in der Elektronik, beispielsweise in antistatischen Beschichtungen und organischen Solarzellen .

Chemische Synthese: Organokatalyse

Diese Verbindung wird in organokatalytischen Prozessen zur Konstruktion von Pyrrolringen verwendet, die wichtige Strukturen in verschiedenen Naturprodukten und Pharmazeutika sind. Die organokatalytische Synthese von Pyrrolen ist ein bedeutendes Forschungsgebiet aufgrund ihrer Auswirkungen auf die grüne Chemie und die synthetische Effizienz .

Geschmacks- und Duftstoffindustrie

This compound findet aufgrund seines charakteristischen Geruchsprofils Anwendung in der Geschmacks- und Duftstoffindustrie. Es kann verwendet werden, um verschiedenen Produkten ein einzigartiges Aroma zu verleihen, wodurch ihre sensorischen Eigenschaften und die Konsumentenattraktivität verbessert werden .

Safety and Hazards

The safety data sheet for “2-(1H-pyrrol-2-yl)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has also been noted, with the respiratory system being a potential target .

Zukünftige Richtungen

The future directions for “2-(1H-pyrrol-2-yl)ethanol” and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications. Given the wide range of biological activities exhibited by pyrrole compounds , there could be potential for the development of new drugs or therapeutic agents.

Wirkmechanismus

Target of Action

Related compounds such as dihydropyrrol-2-ones have been reported to exhibit a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .

Mode of Action

It has been suggested that similar compounds may interact with their targets through the formation of complex structures .

Biochemical Pathways

Related compounds such as dihydropyrrol-2-ones have been reported to affect various biochemical pathways, including those involved in tumor growth and cancer progression .

Result of Action

Related compounds have been reported to exhibit a broad spectrum of biological activity, including antitumor and anticancer effects .

Biochemische Analyse

Biochemical Properties

2-(1H-pyrrol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant properties and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action . The subcellular distribution of this compound can significantly influence its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVPIPOORLGFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300086 | |

| Record name | Pyrrole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22186-60-3 | |

| Record name | 2-(2-Hydroxyethyl)pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022186603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2-ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyethyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KH2Y7ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.